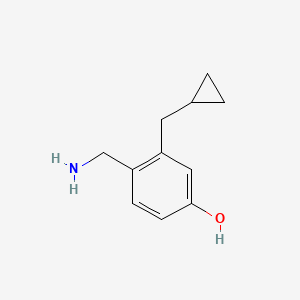
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol is a chemical compound with a unique structure that includes an aminomethyl group and a cyclopropylmethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime intermediate. This intermediate is then reduced in the presence of a base to yield this compound . Another method involves the reduction of 4-hydroxymethylbenzonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and other techniques to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can undergo redox reactions, contributing to the compound’s antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)phenol: Similar structure but lacks the cyclopropylmethyl group.
4-(Hydroxymethyl)phenol: Contains a hydroxymethyl group instead of an aminomethyl group.
4-(Cyclopropylmethyl)phenol: Contains a cyclopropylmethyl group but lacks the aminomethyl group.
Uniqueness
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C11H15NO/c12-7-9-3-4-11(13)6-10(9)5-8-1-2-8/h3-4,6,8,13H,1-2,5,7,12H2 |
InChI-Schlüssel |
NCNVEDPQZMUAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=C(C=CC(=C2)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




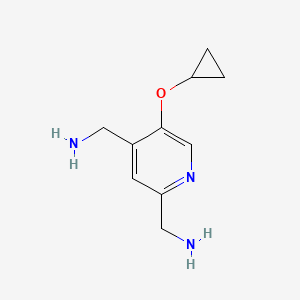
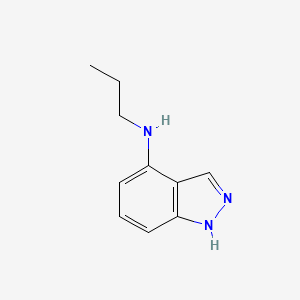
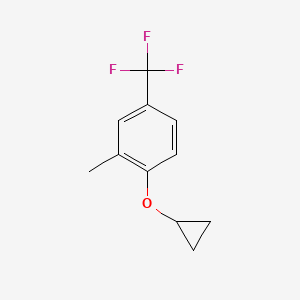
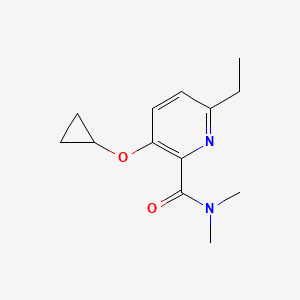
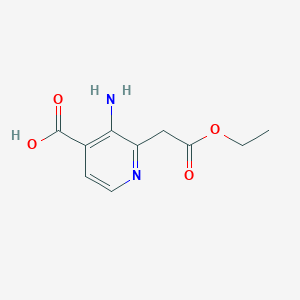

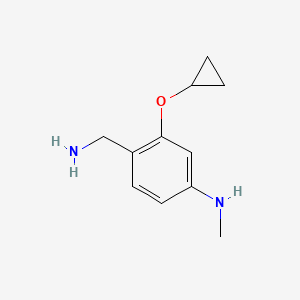
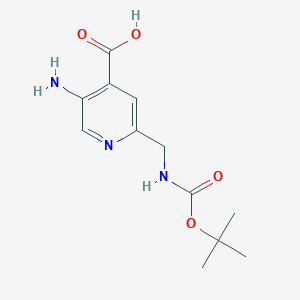
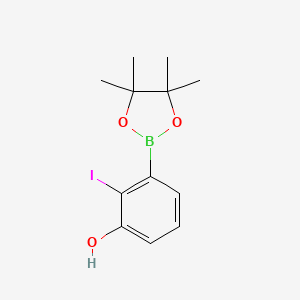
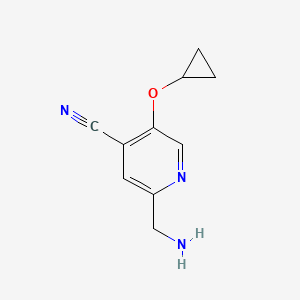
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)

